molecular formula C11H13F3N2O2S B2473675 1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine CAS No. 565192-03-2

1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine

Cat. No.: B2473675
CAS No.: 565192-03-2
M. Wt: 294.29
InChI Key: ORKWJTQNAUIMAZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine typically involves the reaction of 2-(trifluoromethyl)benzenesulfonyl chloride with piperazine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and continuous monitoring to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This facilitates its binding to target proteins, where it can modulate their activity by inhibiting or activating specific pathways .

Comparison with Similar Compounds

1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the trifluoromethyl group and the sulfonyl group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-[2-(trifluoromethyl)phenyl]sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O2S/c12-11(13,14)9-3-1-2-4-10(9)19(17,18)16-7-5-15-6-8-16/h1-4,15H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKWJTQNAUIMAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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